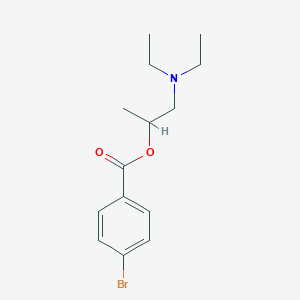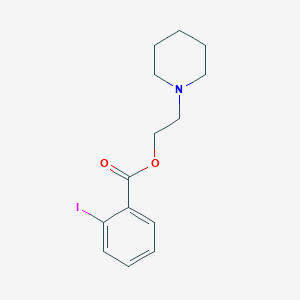![molecular formula C25H35NO2 B294987 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)
2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate, also known as BMB, is a chemical compound that has been widely studied for its potential applications in scientific research. BMB is a member of the benzylamine family and is a derivative of benzoic acid. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
The exact mechanism of action of 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways in cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to have antioxidant properties, which may help protect cells against oxidative stress. In addition, this compound has been shown to have anticancer properties, including the ability to induce apoptosis (cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate in lab experiments is its ability to selectively inhibit COX-2 activity, which may make it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate. One area of interest is the development of new derivatives of this compound with improved solubility and biological activity. Another area of interest is the use of this compound as a fluorescent probe for imaging cellular structures in living cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate can be synthesized through a multi-step process that involves the reaction of benzylamine with 3,5-ditert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Properties
Molecular Formula |
C25H35NO2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C25H35NO2/c1-24(2,3)21-15-20(16-22(17-21)25(4,5)6)23(27)28-14-13-26(7)18-19-11-9-8-10-12-19/h8-12,15-17H,13-14,18H2,1-7H3 |
InChI Key |
RSCKSVIKLDQBOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCCN(C)CC2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCCN(C)CC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)



![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)





![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)
